molecular formula C9H13N B144676 4-Methylphenethylamine CAS No. 3261-62-9

4-Methylphenethylamine

Cat. No. B144676
CAS RN: 3261-62-9
M. Wt: 135.21 g/mol
InChI Key: VKJXAQYPOTYDLO-UHFFFAOYSA-N
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Description

Selective Monoamine Oxidase Inhibitors

The study of 4-aminophenethylamine derivatives, including 4-methylphenethylamine analogs, has shown that these compounds can selectively inhibit the A form of monoamine oxidase (MAO) in vitro. Some derivatives were particularly potent, such as 4-amino-2-fluoro-alpha-methylphenethylamine and 4-amino-2-chloro-alpha-methylphenethylamine, which inhibited MAO within monoaminergic neurons at lower doses than required for inhibition in other cells in vivo .

GC-MS Studies on Acylated Derivatives

GC-MS analysis of acylated derivatives of 4-methylphenethylamine regioisomers related to MDMA revealed that these compounds have mass spectra similar to MDMA. The study focused on differentiating these regioisomers through the formation of perfluoroacyl derivatives, which provided unique fragment ions for specific side-chain identification , , .

Synthesis and Antimicrobial Activity

A series of 4-aminophenethylamine derivatives carrying a sulfonamide moiety were synthesized and evaluated for their antimicrobial activity. The most potent compounds exhibited higher activity compared to reference drugs, with MIC values ranging from 3.9 to 31.3 µg/mL against various bacteria and fungi. Molecular modeling suggested that these compounds bind similarly to the co-crystallized ligand in the active site of dihydropteroate synthase .

Crystal and Molecular Structures

The crystal and molecular structures of various nitrophenethylamine derivatives were determined using X-ray crystallography. The study provided detailed information on the molecular conformations and intermolecular interactions of these compounds .

Monoamine Oxidase Inhibiting Activity

The synthesis and pharmacological testing of 4-methoxy-beta-hydroxyphenethylamine and its N-methylated derivatives showed that these compounds could inhibit monoamine oxidase and partially prevent reserpine-induced hypothermia in mice. The secondary amine was the most active in the series .

Electropolymerization Properties

New subphthalocyanines with polymerizable phenethylamine derivatives were synthesized and characterized. These compounds exhibited electropolymerization properties, allowing them to coat on electrode surfaces during oxidation reactions .

Synthesis from Tyrosine

An efficient procedure for synthesizing optically active 4-methoxy-alpha-methylphenylethylamine from L- or D-tyrosine was developed. This compound is a valuable chiral building block in medicinal chemistry .

Crystallographic Studies of an Azine Derivative

The azine derivative of a phenethylamine compound was synthesized and characterized. Single crystal X-ray diffraction revealed the molecular structure and intermolecular hydrogen bonding interactions. The compound's surface morphology was also studied using SEM analysis .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Cancer Research .

Summary of the Application

4-Methylphenethylamine-based urea derivatives have been synthesized and evaluated for their potential as anticancer and antioxidant agents .

Methods of Application or Experimental Procedures

In the study, phenethylamine-based urea derivatives bearing fluoro, methoxy, and methyl groups were synthesized . The cytotoxicity and toxicity profiles of these novel urea derivatives were tested on HeLa (human cervical cancer), A549 (non-small cell lung carcinoma), and HDF (human dermal fibroblast) cell lines . Antioxidant properties of the synthesized compounds were also evaluated using DPPH, ABTS, and CUPRAC methods .

Results or Outcomes

The results revealed that 1,3-bis (4-methylphenethyl)urea was up to eightfold more potent than cisplatin against HeLa cell line and also displayed very low toxic effect on HDF cell line compared to cisplatin . All tested compounds displayed remarkable activity compared to the standard antioxidants .

Application as a TAAR1 Agonist

Specific Scientific Field

This application falls under the field of Neuroscience and Pharmacology .

Summary of the Application

4-Methylphenethylamine is a human trace amine associated receptor 1 (TAAR1) agonist . This property is shared with its monomethylated phenethylamine isomers, such as amphetamine (α-methylphenethylamine), β-methylphenethylamine, and N-methylphenethylamine .

Methods of Application or Experimental Procedures

The activity of 4-Methylphenethylamine at the human TAAR1 was investigated along with other substituted phenylethylamines .

Results or Outcomes

The study found that 2-substituted phenylethylamines were generally more potent at the human TAAR1 than their respective 4-substituted congeners . The most potent of the 2-substituted phenylethylamines was 2-chloro-β-PEA, followed by 2-fluoro-β-PEA, 2-bromo-β-PEA, 2-methoxy-β-PEA, 2-methyl-β-PEA, and then 2-hydroxy-β-PEA .

Additionally, 4MPEA appears to inhibit the human cytochrome P450 enzymes CYP1A2 and CYP2A6 . This could potentially have implications for drug metabolism studies, as these enzymes are involved in the metabolism of many drugs .

Additionally, 4MPEA appears to inhibit the human cytochrome P450 enzymes CYP1A2 and CYP2A6 . This could potentially have implications for drug metabolism studies, as these enzymes are involved in the metabolism of many drugs .

Safety And Hazards

4-Methylphenethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, has acute oral toxicity, can cause skin corrosion/irritation and serious eye damage/eye irritation, and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-(4-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJXAQYPOTYDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186305
Record name p-Methylphenethylamine
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylphenethylamine

CAS RN

3261-62-9
Record name 2-(p-Tolyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3261-62-9
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Record name p-Methylphenethylamine
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Record name 3261-62-9
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Record name p-Methylphenethylamine
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Record name p-methylphenethylamine
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Record name P-METHYLPHENETHYLAMINE
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Synthesis routes and methods

Procedure details

4-Methylbenzyl cyanide (10 g) in ether was added dropwise under nitrogen to lithium aluminium hydride (2.9 g) in ether. The solution was refluxed for 1 h at the end of addition. The reaction mixture was cooled, water (3 ml), 2N.NaOH (3 ml), and further water (9 ml) were added, the reaction mixture filtered, the residue washed with chloroform and the combined solvents dried (MgSO4). Evaporation gave 2-(4-methylphenyl)ethanamine (11.59 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
LA King - Drug Testing and Analysis, 2014 - Wiley Online Library
Sixteen phenethylamines are now included in Schedules I and II of the United Nations 1971 Convention on Psychotropic Substances. Most of the ring‐substituted compounds are in …
DE Nichols - Journal of Pharmaceutical Sciences, 1981 - Elsevier
… 2,5-Dimethoxy-4-methylphenethylamine is clinically active at doses of -15-20 mg (74); addition of an a-methyl group to give I1 increases potency about fourfold. The potency increase …
Number of citations: 58 www.sciencedirect.com
T Awad, J DeRuiter, CR Clark - Journal of chromatographic …, 2008 - academic.oup.com
icle template Page 1 Five side chain regioisomers of 2-methoxy-4-methylphenethylamine constitute a unique set of compounds having an isobaric relationship with the controlled drug …
Number of citations: 12 academic.oup.com
PR Moya, KA Berg, MA Gutierrez-Hernandez… - … of Pharmacology and …, 2007 - ASPET
… Among the best known are 2,5-dimethoxy-4-iodophenethylamine (2C-I), 2,5-dimethoxy-4-bromophenethylamine (2C-B), and 2,5-dimethoxy-4-methylphenethylamine (2C-D), the α-…
Number of citations: 123 jpet.aspetjournals.org
KE Kolaczynska, D Luethi, D Trachsel… - Frontiers in …, 2019 - frontiersin.org
Background: 2,4,5-Trimethoxyamphetamine (TMA-2) is a potent psychedelic compound. Structurally related 4-alkyloxy-substituted 2,5-dimethoxyamphetamines and phenethylamine …
Number of citations: 18 www.frontiersin.org
N Kawano, M Akatsuka, D Nakauchi… - Japanese Journal of …, 2022 - iopscience.iop.org
… In this study, 2-methylphenethylamine (97%), 3-methylphenethylamine (97%) and 4-methylphenethylamine (97%) obtained from Tokyo Chemical Industry were used as organic …
Number of citations: 1 iopscience.iop.org
AJ Eshleman, MJ Forster, KM Wolfrum, RA Johnson… - …, 2014 - Springer
Rationale Psychoactive-substituted phenethylamines 2,5-dimethoxy-4-chlorophenethylamine (2C-C); 2,5-dimethoxy-4-methylphenethylamine (2C-D); 2,5-dimethoxy-4-…
Number of citations: 63 link.springer.com
BT Ho, JT Huang - Journal of Pharmacy and Pharmacology, 1970 - academic.oup.com
… Effects of mescaline and 2,5-dimethoxy-4-methylphenethylamine … Mescaline shortens while 2,5-dimethoxy-4-methylphenethylamine (DMM-PEA) …
Number of citations: 3 academic.oup.com
RA Allred - Microgram, 2005 - erowid.org
… in the chemical underground are 2, 5-dimethoxy-4methylphenethylamine HCl (also known as “2C-D”) and 3, 5-dimethoxy-4-methylphenethylamine HCl (also known as “DESOXY”). 1 …
Number of citations: 5 www.erowid.org
SY Fan, CZ Zang, PH Shih, YC Ko, YH Hsu… - Forensic Science …, 2021 - Elsevier
New psychoactive substances are being launched in the drug market at a rapidly growing pace. More than 950 new psychoactive substances have been reported to the United Nations …
Number of citations: 6 www.sciencedirect.com

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